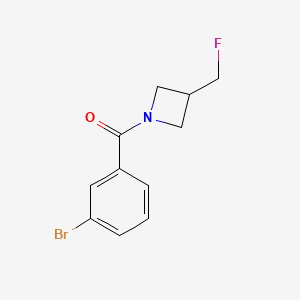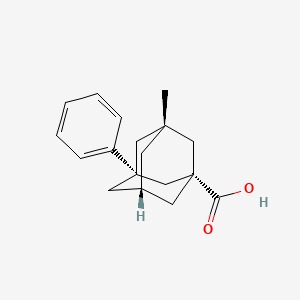![molecular formula C14H22N2O2 B2761525 Tert-butyl N-[2-(3-aminopropyl)phenyl]carbamate CAS No. 1824072-07-2](/img/structure/B2761525.png)
Tert-butyl N-[2-(3-aminopropyl)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[2-(3-aminopropyl)phenyl]carbamate: is a chemical compound with the molecular formula C14H22N2O2 and a molecular weight of 250.34 g/mol . It is commonly used in organic synthesis and as a biochemical reagent in various research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-[2-(3-aminopropyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(3-aminopropyl)phenylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide . The reaction conditions are mild, often conducted at room temperature, and the reaction time is relatively short .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity . The reaction conditions are optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride .
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, tetrabutylammonium iodide.
Major Products Formed:
Oxidation Products: Corresponding N-oxides and carboxylic acids .
Reduction Products: Amines and alcohols .
Substitution Products: Various N-substituted carbamates .
Aplicaciones Científicas De Investigación
Chemistry: Tert-butyl N-[2-(3-aminopropyl)phenyl]carbamate is used as a protecting group in organic synthesis to protect amine functionalities during multi-step reactions .
Biology: In biological research, it is used as a biochemical reagent to study enzyme mechanisms and protein interactions .
Medicine: The compound is investigated for its potential use in drug development and as a building block for synthesizing pharmaceutical intermediates .
Industry: In the industrial sector, it is used in the production of polymers and specialty chemicals .
Mecanismo De Acción
The mechanism of action of Tert-butyl N-[2-(3-aminopropyl)phenyl]carbamate involves its interaction with nucleophiles and electrophiles . The compound can form stable complexes with various substrates, facilitating chemical transformations . The molecular targets include amine groups and carbamate functionalities , which are crucial in many biochemical pathways .
Comparación Con Compuestos Similares
- Tert-butyl N-[2-(3-aminopropyl)phenyl]carbamate
- This compound
- This compound
Uniqueness: this compound is unique due to its high stability and versatility in various chemical reactions . Its ability to act as a protecting group and its biocompatibility make it a valuable compound in both research and industrial applications .
Propiedades
IUPAC Name |
tert-butyl N-[2-(3-aminopropyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-12-9-5-4-7-11(12)8-6-10-15/h4-5,7,9H,6,8,10,15H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWVQJVELMSZQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1CCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2761448.png)

![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide](/img/structure/B2761453.png)
![N-(3-chloro-4-methoxyphenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2761454.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}propanamide](/img/structure/B2761459.png)
![2-(Pyrazolo[1,5-a]pyrazin-4-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2761460.png)

![3-(3-methoxyphenyl)-8-(4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2761463.png)

